molecular formula C7H12ClNO3S B1365305 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride CAS No. 241138-40-9

1-(Methylsulfonyl)-4-piperidinecarbonyl chloride

Cat. No.: B1365305
CAS No.: 241138-40-9
M. Wt: 225.69 g/mol
InChI Key: NUDMYXJXBUZNNO-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-piperidinecarbonyl chloride is a specialized piperidine derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 1-position and a reactive carbonyl chloride (-COCl) moiety at the 4-position. This compound is pivotal in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced intermediates. Its sulfonyl group enhances electrophilicity and solubility, while the carbonyl chloride enables facile nucleophilic substitutions (e.g., amidation, esterification).

Synthesis protocols for analogous compounds often involve reacting piperidine precursors with sulfonyl chlorides or carboxylic acid derivatives under controlled conditions. For example, 1-Methylpiperid-4-ylcarbonyl chloride hydrochloride (a structural analog) is synthesized by treating 1-methylpiperidine-4-carboxylic acid with oxalyl chloride in dichloromethane . Similarly, methylsulfonyl chloride is frequently employed as an oxidant and condensing agent in coupling reactions .

Properties

IUPAC Name

1-methylsulfonylpiperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3S/c1-13(11,12)9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDMYXJXBUZNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477826
Record name 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241138-40-9
Record name 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methanesulfonylpiperidine-4-carbonyl chloride
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Preparation Methods

Method Description

A common laboratory-scale method involves reacting 4-piperidinecarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The base scavenges the hydrochloric acid generated during the reaction, facilitating the formation of the target compound.

  • Reaction conditions: Typically conducted at low temperatures (0–5 °C) to avoid decomposition and side reactions.
  • Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran are used to maintain reaction control.
  • Yield: High yields are reported when temperature and stoichiometry are carefully controlled.

Reaction Scheme

$$
\text{4-Piperidinecarboxylic acid} + \text{Methanesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Low temp}} \text{1-(Methylsulfonyl)-4-piperidinecarbonyl chloride}
$$

Advantages

  • Straightforward and direct.
  • Mild reaction conditions.
  • Good selectivity and yield.

Limitations

  • Requires careful temperature control.
  • Sensitive to moisture, as acid chlorides hydrolyze readily.

Industrial Scale Preparation via Chlorination of Methanesulfonic Acid Derivatives

Reaction Conditions

  • Elevated temperatures (50–80 °C) for chlorination step.
  • Use of inert atmosphere to prevent moisture ingress.
  • Solvents such as toluene or chlorinated solvents.

Advantages

  • Scalable and efficient for industrial production.
  • High purity product due to controlled conditions.
  • Suitable for large batch synthesis.

Limitations

  • Use of hazardous reagents (phosgene, thionyl chloride) requires strict safety measures.
  • Requires specialized equipment for handling corrosive reagents.

Alternative Synthetic Routes and Precursors

Use of 1-Benzyl-4-piperidone Derivatives

A related synthetic approach involves preparing 1-benzyl-4-piperidone derivatives as intermediates, which can then be converted to the target compound after appropriate functional group transformations.

  • Example: Preparation of 1-benzyl-4-piperidone via sodium-mediated reactions in toluene/methanol followed by hydrolysis and purification steps.
  • Subsequent steps: Removal of benzyl protecting group and introduction of methylsulfonyl and acid chloride functionalities.

This approach is more complex and typically used when specific substitution patterns on the piperidine ring are required.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents Conditions Advantages Limitations
Direct reaction of 4-piperidinecarboxylic acid with methanesulfonyl chloride 4-Piperidinecarboxylic acid, methanesulfonyl chloride Triethylamine (base) Low temp (0–5 °C), anhydrous solvent Simple, high yield, mild conditions Sensitive to moisture, temperature control needed
Industrial chlorination of methanesulfonic acid derivatives Methanesulfonic acid, 4-piperidinecarboxylic acid Thionyl chloride or phosgene Elevated temp, inert atmosphere Scalable, efficient, high purity Hazardous reagents, requires safety measures
Multi-step synthesis via 1-benzyl-4-piperidone intermediates Benzylamine derivatives, sodium, toluene, methanol Sodium, acid/base reagents Reflux, hydrolysis steps Allows structural modifications More complex, multiple steps

Research Findings and Analytical Data

  • Purity and Characterization: The final compound is characterized by spectral methods such as NMR, IR, and mass spectrometry. The presence of the carbonyl chloride group is confirmed by characteristic IR absorption near 1800 cm⁻¹, and the methylsulfonyl group shows strong S=O stretching bands near 1350 and 1170 cm⁻¹.
  • Yield: Reported yields for the direct method often exceed 80%, while industrial methods can achieve yields above 90% due to optimized conditions.
  • Stability: The compound is moisture sensitive and should be stored under inert atmosphere and low humidity to prevent hydrolysis.

Scientific Research Applications

Chemical Reactions

1-(Methylsulfonyl)-4-piperidinecarbonyl chloride exhibits versatile reactivity:

  • Substitution Reactions : It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
  • Oxidation and Reduction : The compound can be oxidized to form sulfoxides and sulfones, while reduction can yield thiols and sulfides.
  • Hydrolysis : In aqueous conditions, it hydrolyzes to produce methanesulfonic acid and 4-piperidinecarboxylic acid.

Chemistry

This compound serves as a valuable reagent in organic synthesis. Its ability to introduce the methylsulfonyl group into various molecular frameworks facilitates the development of complex organic compounds.

Biology and Medicine

The compound has shown promise in medicinal chemistry, particularly in drug development:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes such as Rho kinase, which plays a role in diseases like hypertension and cancer. This inhibition can lead to physiological effects, including smooth muscle relaxation.
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The mechanism involves the activation of apoptotic pathways, suggesting potential for targeted cancer therapies.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique reactivity allows it to be incorporated into various formulations, including adhesives, coatings, and pharmaceuticals.

Cancer Cell Lines

In studies involving MDA-MB-231 and MCF-7 breast cancer cells, concentrations of this compound significantly reduced cell viability at micromolar levels. The selectivity for cancer cells over normal cells highlights its potential for targeted therapies.

Animal Models

Animal studies have revealed dosage-dependent effects of this compound. At lower doses, it is well-tolerated and effective in modulating metabolic pathways without significant toxicity. However, higher doses lead to adverse physiological responses, emphasizing the importance of dosage optimization for therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides and sulfonate esters, where the compound acts as a source of the methylsulfonyl group .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
This compound C₇H₁₁ClNO₃S 224.68 1-SO₂CH₃, 4-COCl Nucleophilic substitutions, drug synthesis
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1) C₁₁H₁₄ClNO₂S·ClH 296.21 4-SO₂C₆H₄Cl, HCl salt Intermediate in antineoplastic agents
1-(Methylsulfonyl)piperidin-4-amine Hydrochloride C₆H₁₅ClN₂O₂S 214.71 1-SO₂CH₃, 4-NH₂ (amine) Pharmaceutical building block
(1-Methanesulfonylpiperidin-4-yl)methanesulfonyl Chloride C₇H₁₄ClNO₄S₂ 275.77 1-SO₂CH₃, 4-CH₂SO₂Cl Bifunctional electrophile for crosslinking
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate C₁₄H₁₈ClNO₄S 339.81 1-SO₂C₆H₄Cl, 3-COOEt (ester) Anticancer drug precursor

Biological Activity

1-(Methylsulfonyl)-4-piperidinecarbonyl chloride is a chemical compound with notable biological activities, particularly in medicinal chemistry. Its structure includes a piperidine ring substituted with a methylsulfonyl group and a carbonyl chloride, which contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound is known to act as an inhibitor of certain enzymes, which can lead to significant physiological effects.

Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on specific enzymes, including those involved in metabolic pathways. For instance, it has been shown to inhibit Rho kinase, which is implicated in various diseases such as hypertension and cancer. This inhibition can lead to smooth muscle relaxation and reduced cell proliferation, making it a candidate for therapeutic applications in cardiovascular diseases and cancer treatment .

Cytotoxicity and Antiproliferative Effects

This compound has demonstrated antiproliferative effects against various cancer cell lines. In vitro studies have indicated that the compound can induce apoptosis in cancer cells, particularly in models such as MDA-MB-231 (a triple-negative breast cancer cell line). The mechanism involves activation of apoptotic pathways, leading to increased annexin V-FITC positivity, suggesting significant potential for cancer therapy .

Case Studies

  • Cancer Cell Lines : In studies involving MDA-MB-231 and MCF-7 breast cancer cells, concentrations of this compound were found to significantly reduce cell viability at micromolar levels. The compound's selectivity for cancer cells over normal cells was noted, indicating its potential for targeted therapy .
  • Animal Models : Animal studies have further elucidated the dosage-dependent effects of this compound. At lower doses, it exhibited minimal toxicity while effectively modulating metabolic pathways. However, higher doses led to adverse physiological responses, underscoring the importance of dosage optimization in therapeutic applications .

Research Findings Summary

Study Focus Findings
Enzyme InhibitionSignificant inhibition of Rho kinase; potential therapeutic uses in hypertension and cancer .
CytotoxicityInduces apoptosis in MDA-MB-231 cells; selective against cancer cells .
Dosage EffectsLow doses well-tolerated; high doses cause toxicity; critical for determining therapeutic windows .
Metabolic PathwaysInteracts with enzymes involved in pyrimidine metabolism; influences nucleotide levels .

Q & A

Basic: What are the standard synthetic routes for 1-(methylsulfonyl)-4-piperidinecarbonyl chloride?

Answer:
The synthesis typically involves two key steps: (1) sulfonylation of the piperidine nitrogen and (2) carbonyl chloride formation.

  • Sulfonylation: React 4-piperidinecarboxylic acid with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C. This step introduces the methylsulfonyl group to the piperidine nitrogen .
  • Carbonyl chloride formation: Treat the intermediate (1-(methylsulfonyl)-4-piperidinecarboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride under reflux. The reaction is monitored by FT-IR for the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and the emergence of the acyl chloride peak (~1800 cm⁻¹). Purification is achieved via vacuum distillation or recrystallization .

Basic: How is the structure of this compound confirmed?

Answer:
A combination of spectroscopic and chromatographic methods is used:

  • NMR: ¹H NMR should show signals for the piperidine ring protons (δ 1.5–3.5 ppm), the methylsulfonyl group (singlet at δ 3.0–3.2 ppm), and the carbonyl chloride moiety (no direct proton signal but inferred from reactivity). ¹³C NMR confirms the carbonyl carbon at ~170 ppm .
  • Mass spectrometry (MS): High-resolution MS (HRMS) detects the molecular ion peak [M+H]⁺ with exact mass matching the theoretical value (C₈H₁₂ClNO₃S: 261.02 g/mol).
  • Elemental analysis: Carbon, hydrogen, nitrogen, and sulfur percentages should align with calculated values (±0.3%) .

Advanced: How can discrepancies in spectral data for this compound be resolved during characterization?

Answer:
Common discrepancies arise from:

  • Tautomerism or rotamers: Dynamic NMR (variable-temperature NMR) or 2D NMR (COSY, HSQC) can distinguish between rotational isomers of the piperidine ring or sulfonyl group .
  • Impurity peaks: LC-MS or GC-MS identifies byproducts (e.g., unreacted starting materials or hydrolysis products). For example, hydrolysis of the acyl chloride to the carboxylic acid under humid conditions generates a peak at m/z 227 ([M+H]⁺ for 1-(methylsulfonyl)-4-piperidinecarboxylic acid) .
  • Crystallinity issues: X-ray crystallography provides definitive structural confirmation if crystalline samples are obtainable .

Advanced: What strategies optimize the yield of this compound in large-scale syntheses?

Answer:
Key optimizations include:

  • Reagent stoichiometry: Use 1.2 equivalents of MsCl to ensure complete sulfonylation and avoid residual piperidine starting material. Excess SOCl₂ (2.5 equivalents) drives the carbonyl chloride reaction to completion .
  • Solvent selection: Replace DCM with toluene for improved scalability and easier recovery. Toluene’s higher boiling point (110°C) allows reflux without side reactions .
  • Catalysis: Add catalytic DMAP (4-dimethylaminopyridine, 0.1 eq) to accelerate sulfonylation .
  • Workup: Quench residual SOCl₂ with ice-cold sodium bicarbonate to minimize hydrolysis. Yield improvements from 65% to 85% have been reported .

Basic: What are the stability considerations for storing this compound?

Answer:
The compound is moisture-sensitive and thermally labile:

  • Storage: Keep under inert gas (argon or nitrogen) at –20°C in sealed, desiccated containers. Use molecular sieves (4Å) to absorb trace moisture .
  • Decomposition signs: Yellowing or gas evolution indicates hydrolysis to the carboxylic acid. Regular FT-IR checks (weekly) are recommended for long-term storage .

Advanced: How do reaction conditions influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:
The acyl chloride’s reactivity is modulated by:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) stabilize the transition state, accelerating reactions with amines or alcohols. For example, coupling with piperazine in DMF at 0°C achieves >90% conversion in 2 hours .
  • Temperature: Low temperatures (–10°C) reduce side reactions (e.g., sulfonyl group displacement).
  • Additives: Scavengers like Hünig’s base (DIPEA) prevent HCl-induced side reactions during amide bond formation .

Basic: What analytical techniques assess the purity of this compound?

Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA. Purity >98% is indicated by a single peak at retention time ~6.2 minutes .
  • Karl Fischer titration: Measures water content (<0.1% w/w acceptable) to ensure no hydrolysis .
  • Chloride content assay: Argentometric titration confirms stoichiometric chloride (theoretical: 13.6%) .

Advanced: What are the common decomposition pathways, and how are they characterized?

Answer:
Decomposition occurs via:

  • Hydrolysis: Acyl chloride reacts with moisture to form 1-(methylsulfonyl)-4-piperidinecarboxylic acid (confirmed by FT-IR loss of ~1800 cm⁻¹ peak) .
  • Thermal degradation: Heating above 80°C cleaves the sulfonyl group, producing SO₂ (detected by GC-MS) and 4-piperidinecarbonyl chloride .
  • Photolysis: UV exposure generates radicals, leading to cross-linked byproducts (identified by LC-MS with m/z >500) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors .
  • Spill management: Neutralize spills with sodium bicarbonate and absorb with vermiculite.
  • First aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .

Advanced: How does the methylsulfonyl group influence the compound’s electronic and steric properties in catalysis?

Answer:

  • Electronic effects: The sulfonyl group is electron-withdrawing, reducing electron density on the piperidine nitrogen (pKa ~0.5–1.0) and enhancing acyl chloride electrophilicity .
  • Steric effects: The methyl group introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butanol). Kinetic studies show a 40% decrease in reaction rate compared to non-sulfonylated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Methylsulfonyl)-4-piperidinecarbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-(Methylsulfonyl)-4-piperidinecarbonyl chloride

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